molecular formula C10H11BrFNO B1344554 2-bromo-N-(4-fluorobenzyl)propanamide CAS No. 1119451-51-2

2-bromo-N-(4-fluorobenzyl)propanamide

Cat. No.: B1344554
CAS No.: 1119451-51-2
M. Wt: 260.1 g/mol
InChI Key: OYWCZIUJNYVIMV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-bromo-N-(4-fluorobenzyl)propanamide typically involves the reaction of 4-fluorobenzylamine with 2-bromopropanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

2-Bromo-N-(4-fluorobenzyl)propanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon for hydrogenation reactions) .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-fluorobenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-bromo-N-(4-fluorobenzyl)propanamide include:

    2-bromo-N-(4-chlorobenzyl)propanamide: Similar structure but with a chlorine atom instead of fluorine.

    2-bromo-N-(4-methylbenzyl)propanamide: Similar structure but with a methyl group instead of fluorine.

    2-bromo-N-(4-nitrobenzyl)propanamide: Similar structure but with a nitro group instead of fluorine.

Compared to these compounds, this compound is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

2-bromo-N-[(4-fluorophenyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-7(11)10(14)13-6-8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWCZIUJNYVIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001253785
Record name 2-Bromo-N-[(4-fluorophenyl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119451-51-2
Record name 2-Bromo-N-[(4-fluorophenyl)methyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-[(4-fluorophenyl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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